Methyl 3-(4-(aminomethyl)piperidin-1-yl)propanoate
Description
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate |
InChI |
InChI=1S/C10H20N2O2/c1-14-10(13)4-7-12-5-2-9(8-11)3-6-12/h9H,2-8,11H2,1H3 |
InChI Key |
CCBBQBMFGVDQIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1CCC(CC1)CN |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The most common starting materials for the synthesis include:
- 4-(aminomethyl)piperidine
- Methyl acrylate or related esters
- Appropriate protecting groups for the amine functionality
Key Reaction Types
The synthesis typically employs one or more of the following reaction types:
- Michael addition reactions
- Nucleophilic substitution reactions
- Protection-deprotection sequences
- Esterification reactions
Azide Coupling Method
One of the most efficient methods for preparing amino acid derivatives similar to this compound is the azide coupling method. This approach is particularly valuable for coupling amino acids and amines.
Reaction Mechanism
The azide coupling method involves the following steps:
- Formation of a hydrazide intermediate
- Conversion of the hydrazide to an azide
- Reaction of the azide with an appropriate amine or amino acid ester
Detailed Procedure
A typical procedure follows this general protocol:
- Sodium nitrite (NaNO₂, 5.0 mmol) in cold water (3 mL) is added to a cold solution (-5°C) of the appropriate hydrazide (1.0 mmol) in acetic acid (6 mL), 1N HCl (3 mL), and water (25 mL).
- After stirring at -5°C for 15 min, a yellowish syrup typically forms. The reaction mixture is stirred in an ice bath for an additional hour.
- The reaction mixture is extracted twice with ethyl acetate (30 mL).
- The combined organic layer is washed with 0.5N HCl (30 mL), 3% NaHCO₃ (30 mL), and H₂O (30 mL) and dried over Na₂SO₄ to give an ethyl acetate solution of the azide intermediate.
- A solution of the appropriate amino acid ester hydrochloride (1.0 mmol) in ethyl acetate (20 mL) containing triethylamine (0.2 mL, 2 mmol) is added to the azide solution.
- The mixture is kept at -5°C for 24 h, then at 25°C for another 24 h.
- The solution is washed with 0.5N HCl (30 mL), 3% NaHCO₃ (30 mL), and H₂O (30 mL), and dried over Na₂SO₄.
- The solution is evaporated to dryness, and the residue is recrystallized from petroleum ether–ethyl acetate (1:3) to give the desired product.
Michael Addition Approach
A common approach to synthesizing this compound involves a Michael addition reaction between 4-(aminomethyl)piperidine and methyl acrylate.
Reaction Conditions
The reaction typically proceeds under the following conditions:
- Temperature: Room temperature to mild heating (25-50°C)
- Solvent: Methanol, ethanol, or THF
- Reaction time: 12-24 hours
- Catalyst: None required, though acidic or basic catalysts may enhance reaction rate
Protection Strategy
Since 4-(aminomethyl)piperidine contains two nucleophilic nitrogen atoms (the piperidine nitrogen and the primary amine), a protection strategy is often employed:
- The primary amine is protected using Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) protecting groups
- Michael addition is performed with methyl acrylate
- Deprotection yields the final product
Nucleophilic Substitution Method
Another approach involves nucleophilic substitution reactions using appropriate halogenated precursors.
Synthetic Route
- 4-(Boc-aminomethyl)piperidine is reacted with methyl 3-bromopropanoate
- The reaction occurs via an SN2 mechanism, with the piperidine nitrogen acting as the nucleophile
- Deprotection of the Boc group yields this compound
Reaction Conditions
- Base: K₂CO₃, Et₃N, or similar bases to neutralize the hydrohalic acid formed
- Solvent: Acetonitrile, DMF, or acetone
- Temperature: 60-80°C
- Reaction time: 8-12 hours
Preparation of Derivatives
The synthesis of this compound can also be approached through the preparation of derivatives, particularly the dihydrochloride salt form.
Salt Formation
The dihydrochloride salt (methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride, CAS: 1955541-31-7) is prepared by:
- Dissolving the free base in a minimal amount of anhydrous ether or ethyl acetate
- Adding a solution of HCl in ether or dioxane (typically 2-3 equivalents)
- Collecting the precipitated salt by filtration
- Recrystallizing from an appropriate solvent system
This salt form offers improved stability and solubility compared to the free base, making it suitable for pharmaceutical formulations.
Analytical Characterization
Spectroscopic Data
Proper characterization of this compound typically includes:
- Methyl ester protons: δ ~3.7 ppm (s, 3H)
- Methylene protons adjacent to the ester: δ ~2.5 ppm (t, 2H)
- Methylene protons adjacent to the piperidine nitrogen: δ ~2.7 ppm (t, 2H)
- Aminomethyl protons: δ ~2.6 ppm (d, 2H)
- Piperidine ring protons: δ ~1.2-1.9 ppm (m, 9H)
- Primary amine protons: δ ~1.5 ppm (br s, 2H)
- Carbonyl carbon: δ ~173 ppm
- Methyl carbon of the ester: δ ~51 ppm
- Methylene carbons: δ ~30-55 ppm
- Piperidine ring carbons: δ ~25-55 ppm
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 200.28 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Melting Point | Varies by form (free base vs. salt) |
| Solubility | Soluble in organic solvents; salt form soluble in water |
| LogP | -0.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
Purification Techniques
The purification of this compound can be achieved through various techniques:
Column Chromatography
- Stationary phase: Silica gel
- Mobile phase: Dichloromethane/methanol/ammonium hydroxide (typical ratio 90:9:1)
- Detection: UV at 254 nm or ninhydrin staining
Recrystallization
For the free base:
- Solvent systems: Ethyl acetate/hexane or ethyl acetate/petroleum ether
For the salt form:
- Solvent systems: Isopropanol/diethyl ether or methanol/acetone
Distillation
For the free base:
- Vacuum distillation at reduced pressure (typically 0.1-0.5 mmHg)
- Boiling point range: 120-140°C at 0.1 mmHg
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(aminomethyl)piperidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 3-(4-(aminomethyl)piperidin-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(aminomethyl)piperidin-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine Cores
Methyl 3-(piperidin-1-yl)propanoate (CAS: 23573-93-5)
- Structure: Lacks the 4-aminomethyl substituent on the piperidine ring.
- Molecular Formula: C9H17NO2; Molecular Weight: 171.24 g/mol.
- Key Properties : LogP = 0.97 (indicative of moderate lipophilicity), PSA = 29.54 Ų .
- Synthesis: Produced via coupling of piperidine with methyl but-3-enoate, achieving 100% selectivity and high yields .
- Applications: Simpler structure makes it a versatile intermediate in organic synthesis, though less functionally diverse than the aminomethyl derivative.
Methyl 3-[(2R)-5-methylidene-1-(trifluoroacetyl)piperidin-2-yl]propanoate (122d)
- Structure : Features a trifluoroacetyl-protected amine and a methylidene group on the piperidine ring.
- Synthesis: Derived from organometallic cyclization, yielding 79% efficiency .
- Key Differences : The electron-withdrawing trifluoroacetyl group reduces basicity compared to the primary amine in the target compound, altering reactivity in nucleophilic reactions.
Derivatives with Alternative Substituents
3-(Piperidin-1-yl)propanenitrile (4b)
- Structure : Replaces the ester group with a nitrile.
- Synthesis : Synthesized with 100% selectivity via coupling of piperidine with but-3-enenitrile .
Methyl 3-(4-cyano-4-(N-phenylpropionamido)piperidin-1-yl)propanoate
- Structure: Incorporates a cyano group and a phenylpropionamido substituent on the piperidine.
Methylate cordyanhydride A
- Structure : A fungal-derived chain-ene anhydride with furan rings (Molecular Formula: C21H24O8).
- Bioactivity : Exhibits antimicrobial activity against Micrococcus luteus .
- Key Differences : The complex anhydride structure confers distinct reactivity and solubility compared to the simpler piperidine-based esters.
Methyl 3-(6-hydroxy-4-methoxybenzo-furan-5-yl)propanoate (竹叶榕素)
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Compounds
Biological Activity
Methyl 3-(4-(aminomethyl)piperidin-1-yl)propanoate, also known as this compound dihydrochloride, is a compound with significant biological activity primarily due to its structural characteristics and interactions with biological receptors. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H22Cl2N2O2, featuring a piperidine ring with an aminomethyl substituent and an ester functional group. This unique structure contributes to its ability to engage in hydrogen bonding and modulate various biochemical pathways, making it a valuable compound in medicinal chemistry.
The biological activity of this compound is primarily linked to its interactions with various biological receptors. Research indicates that it may influence:
- Enzyme Interactions : The compound has shown potential in binding to specific enzymes, which could modulate their activity and affect metabolic pathways.
- Receptor Binding : Its structural features allow it to interact with neurotransmitter receptors, potentially leading to altered neurotransmission and physiological responses.
Pharmacological Properties
This compound has been explored for its pharmacological properties, particularly in relation to:
- Antinociceptive Effects : Studies suggest that this compound may exhibit pain-relieving properties through modulation of pain pathways.
- Neuroprotective Activity : Preliminary findings indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative conditions.
Binding Affinity Studies
Recent studies have focused on the binding affinity of this compound with various receptors. For instance:
- In vitro assays demonstrated significant binding to muscarinic acetylcholine receptors, which are implicated in cognitive functions and memory.
- Comparative studies with other piperidine derivatives highlighted the enhanced binding characteristics of this compound due to its unique substituents.
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of this compound:
| Parameter | Result |
|---|---|
| Acute Toxicity (MTD) | > 500 mg/kg |
| Minimum Efficacy Dose (MED) | 10 mg/kg |
| Therapeutic Window (MTD/MED) | > 50 |
These results indicate a favorable safety profile, suggesting that the compound may have a large therapeutic window.
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other piperidine derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Methylpiperidine | C6H13N | Simple derivative used as a solvent |
| 4-Aminopiperidine | C5H11N | Contains an amino group for drug synthesis |
| Piperazine | C4H10N2 | Known for diverse pharmaceutical applications |
This compound stands out due to its specific arrangement of functional groups, enhancing its reactivity and potential applications in medicinal chemistry compared to simpler derivatives.
Q & A
Q. What are the common synthetic routes for Methyl 3-(4-(aminomethyl)piperidin-1-yl)propanoate?
The synthesis typically involves multi-step reactions starting with functionalized piperidine intermediates. For example, tert-butyloxycarbonyl (Boc) protection of the aminomethyl group on piperidine may be employed to prevent unwanted side reactions. Subsequent alkylation with methyl acrylate derivatives or esterification steps can yield the target compound. Purification via column chromatography or recrystallization is often required to isolate the product .
Q. Which analytical techniques are recommended for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure and assess purity by analyzing proton and carbon environments.
- High-Performance Liquid Chromatography (HPLC) : For quantifying purity and detecting impurities.
- Mass Spectrometry (MS) : To verify molecular weight (e.g., exact mass 273.2 g/mol for the dihydrochloride salt) .
- Infrared (IR) Spectroscopy : To identify functional groups like the ester carbonyl and amine groups .
Q. How should this compound be stored to ensure stability?
Store as a powder in airtight containers at room temperature, protected from moisture and light. The dihydrochloride salt form enhances stability by reducing hygroscopicity. Avoid exposure to oxidizing agents or strong acids/bases to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
Yield optimization may involve:
- Catalyst Screening : Testing palladium or nickel catalysts for coupling reactions.
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile may improve reaction efficiency.
- Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., Boc deprotection) to minimize side reactions.
- Inline Monitoring : Use HPLC or TLC to track reaction progress and terminate at peak conversion .
Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved?
Contradictions in spectral data may arise from conformational flexibility or impurities. Strategies include:
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
- Advanced 2D NMR : Use HSQC or NOESY to resolve overlapping signals.
- Isotopic Labeling : Introduce deuterium or carbon-13 labels to simplify spectral interpretation .
Q. What methodologies are suitable for assessing its biological activity in drug discovery?
- In Vitro Binding Assays : Screen against target receptors (e.g., GPCRs or kinases) using fluorescence polarization or surface plasmon resonance.
- Cell-Based Assays : Evaluate cytotoxicity or functional responses (e.g., cAMP modulation) in relevant cell lines.
- Metabolic Stability Studies : Use liver microsomes to predict pharmacokinetic profiles .
Q. How can researchers address stability challenges under physiological conditions?
Conduct stress testing by:
- pH-Variation Studies : Expose the compound to buffers at pH 2–9 to simulate gastrointestinal and systemic environments.
- Thermal Degradation Analysis : Use accelerated stability testing (40–60°C) to identify degradation products via LC-MS.
- Light Exposure : Assess photostability under UV/visible light to guide formulation development .
Q. What computational tools are effective for studying its interaction with biological targets?
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes to proteins like WDR5 or histone methyltransferases.
- Molecular Dynamics (MD) Simulations : Analyze binding stability and conformational changes over time.
- Quantitative Structure-Activity Relationship (QSAR) : Corrogate structural features (e.g., piperidine substitution) with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
